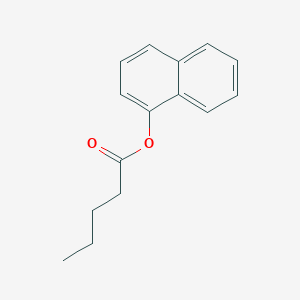

1-Naphthyl valerate

描述

1-Naphthyl valerate is a useful research compound. Its molecular formula is C15H16O2 and its molecular weight is 228.29 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

作用机制

Target of Action

A related compound, n-(naphthalen-1-yl) phenazine-1-carboxamide (nnpcn), has been studied for its inhibitory effects on rhizoctonia solani . The targets of this compound might provide some insights into the potential targets of naphthalen-1-yl pentanoate.

Mode of Action

Biochemical Pathways

The related compound nnpcn has been found to affect several metabolic pathways, including steroid biosynthesis and abc transporters . These pathways could potentially be affected by naphthalen-1-yl pentanoate as well.

Result of Action

solani, including hyphal swelling, uneven thickness, fractures, deformities, and increased hyphal surface warts . These could potentially be effects of naphthalen-1-yl pentanoate as well.

生物活性

1-Naphthyl valerate, an ester derived from naphthalene and valeric acid, has garnered attention in various biological studies due to its potential pharmacological properties. This article reviews the biological activity of this compound, focusing on its enzymatic interactions, toxicity, and potential therapeutic applications.

This compound is characterized by its structure as an aromatic compound with a naphthyl group attached to a valerate moiety. Its molecular formula is , and it has a molar mass of 218.25 g/mol. The compound is typically synthesized through esterification reactions involving naphthol and valeric acid.

Enzymatic Activity

Carboxylesterase Activity:

Research indicates that this compound serves as a substrate for carboxylesterases (CbEs), enzymes that hydrolyze ester bonds. In a study examining the effects of diet on carboxylesterase activity in tadpoles, it was found that 1-naphthyl acetate (1-NA) and 4-nitrophenyl valerate (4-NPV) were used as substrates to measure enzyme activity. The results showed significant differences in enzymatic activity based on dietary intake and exposure to pesticides like chlorpyrifos, which inhibited CbE activity significantly in both liver and intestinal tissues of exposed tadpoles .

Table 1: Enzymatic Activity of Carboxylesterases in Tadpoles

| Substrate | Mean Activity (nmol min⁻¹ mg⁻¹ protein) | Diet Type | Exposure Condition |

|---|---|---|---|

| 1-Naphthyl Acetate (1-NA) | 6.03 ± 0.60 | Lettuce | Control |

| 1.89 ± 0.13 | Pellet | Control | |

| Significant inhibition observed | Lettuce | Chlorpyrifos Exposed | |

| Not significantly different | Pellet | Chlorpyrifos Exposed |

Toxicological Studies

The toxicological profile of this compound has been explored in various animal studies, particularly concerning its effects on aquatic organisms. The compound demonstrated varying degrees of toxicity depending on concentration and exposure duration. For instance, exposure to higher concentrations led to significant behavioral changes and mortality rates among tadpole populations, indicating potential ecological risks associated with its use .

化学反应分析

Hydrolytic Reactions

Hydrolysis is the most extensively studied reaction for 1-naphthyl valerate, particularly in biological systems. The ester bond undergoes cleavage via enzymatic or chemical pathways:

Enzymatic Hydrolysis

-

Esterase Activity : this compound serves as a substrate for esterases and lipases. In human periodontal ligament studies, hydrolysis rates were quantified at physiological pH (7.0–8.0), with the enzyme activity measured as 0.60–0.90 µmol/min/mg protein (Table 1) .

-

pH Dependence : Activity decreases significantly at acidic pH (5.8), highlighting the enzyme’s optimal alkaline conditions .

Chemical Hydrolysis

Table 1: Hydrolysis Rates of Naphthyl Esters in Human Periodontal Ligament

| Substrate | pH 7.0 (µmol/min/mg) | pH 8.0 (µmol/min/mg) |

|---|---|---|

| This compound | 0.60 | 0.90 |

| 1-Naphthyl acetate | 0.90 | 1.50 |

| 2-Naphthyl laurate | 0.18 | 0.30 |

| Data sourced from enzymatic assays . |

Comparative Reactivity

This compound exhibits slower hydrolysis compared to smaller esters (e.g., acetate) due to steric hindrance from the valeryl chain. Key findings:

-

Rate Hierarchy : 1-Naphthyl acetate > this compound > 2-naphthyl laurate .

-

Enzyme Specificity : Esterases show reduced affinity for bulkier substrates, aligning with Michaelis-Menten kinetics .

Degradation Pathways

-

Biotransformation : In vivo, this compound is metabolized to 1-naphthol, which undergoes further oxidation to 1,4-naphthoquinone via cytochrome P450 enzymes .

-

Environmental Fate : Microbial degradation in soil/water follows similar pathways, with half-lives ranging from hours to days depending on microbial activity .

属性

IUPAC Name |

naphthalen-1-yl pentanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16O2/c1-2-3-11-15(16)17-14-10-6-8-12-7-4-5-9-13(12)14/h4-10H,2-3,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRGNAHUPACBFOF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(=O)OC1=CC=CC2=CC=CC=C21 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50401003 | |

| Record name | 1-Naphthyl valerate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50401003 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4298-98-0 | |

| Record name | 1-Naphthyl valerate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50401003 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。